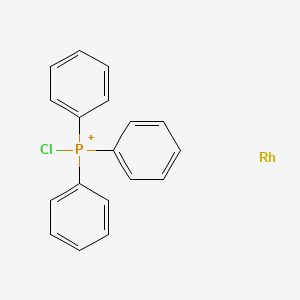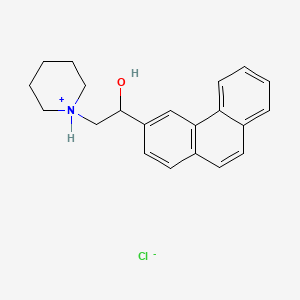
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride is a compound that belongs to the class of heterocyclic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride typically involves the following steps:
Friedel-Crafts Acylation: The benzothiophene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Pyrrolidine Addition: The acylated benzothiophene is then reacted with pyrrolidine under basic conditions to form the pyrrolidinomethyl ketone derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
Substitution: Halogenating agents, nucleophiles, and electrophiles for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene: A simpler structure without the pyrrolidine moiety.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring instead of the pyrrolidinomethyl ketone structure.
Benzothiazole Derivatives: Compounds with a benzothiazole ring, which is structurally similar to benzothiophene.
Uniqueness: Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride is unique due to the combination of the benzothiophene and pyrrolidine moieties, providing a distinct set of chemical and biological properties that are not found in simpler or structurally different analogs.
Propriétés
Numéro CAS |
7349-49-7 |
|---|---|
Formule moléculaire |
C14H16ClNOS |
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
1-(1-benzothiophen-3-yl)-2-pyrrolidin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C14H15NOS.ClH/c16-13(9-15-7-3-4-8-15)12-10-17-14-6-2-1-5-11(12)14;/h1-2,5-6,10H,3-4,7-9H2;1H |
Clé InChI |
KUPRXJGWLKSRGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](C1)CC(=O)C2=CSC3=CC=CC=C32.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


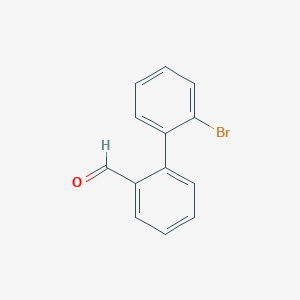
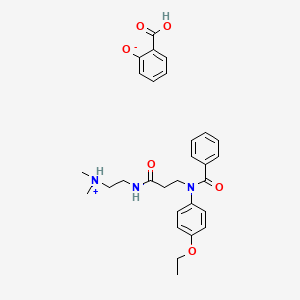
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

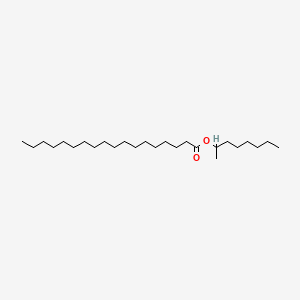
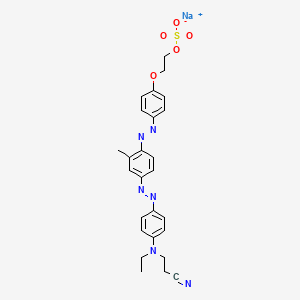
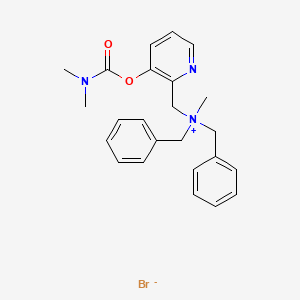
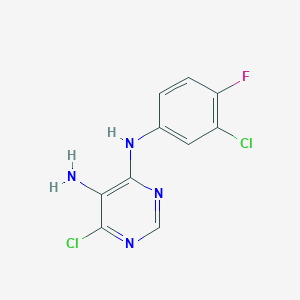
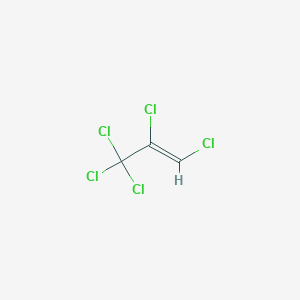
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
